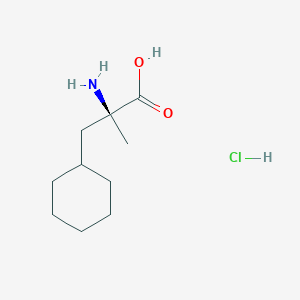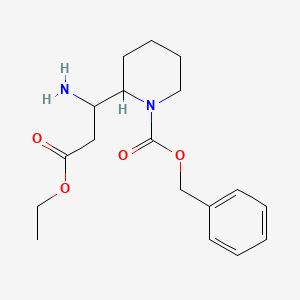
3,5-二溴-2-氟氯苯
描述
3,5-Dibromo-2-fluorochlorobenzene is an organic compound with the molecular formula C6H2Br2ClF. It is a halogenated aromatic compound, meaning it contains multiple halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
3,5-Dibromo-2-fluorochlorobenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate in the synthesis of more complex molecules.
In biology, the compound is used as a molecular probe to study biological systems and processes. It can be labeled with radioactive isotopes or fluorescent tags to track its movement within cells or organisms.
In medicine, 3,5-Dibromo-2-fluorochlorobenzene derivatives are explored for their potential therapeutic properties. Researchers investigate their use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
In industry, the compound is utilized in the production of advanced materials, including polymers and electronic components. Its unique chemical structure contributes to the development of materials with enhanced properties, such as increased thermal stability and electrical conductivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluorochlorobenzene typically involves halogenation reactions of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is sequentially halogenated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3). Fluorination can be achieved using reagents like xenon difluoride (XeF2) or elemental fluorine (F2).
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of specialized reactors and controlled reaction conditions to optimize the halogenation steps and minimize by-products.
化学反应分析
Types of Reactions: 3,5-Dibromo-2-fluorochlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various reagents like sodium hydroxide (NaOH) for nucleophilic substitution or iron(III) chloride (FeCl3) for electrophilic substitution are used.
Major Products Formed:
Oxidation: 3,5-Dibromo-2-fluorochlorobenzoic acid or 3,5-Dibromo-2-fluorochlorobenzaldehyde.
Reduction: 3,5-Dibromo-2-fluorochlorobenzene derivatives with fewer halogen atoms.
Substitution: Derivatives with different functional groups such as amines, alcohols, or ethers.
作用机制
The mechanism by which 3,5-Dibromo-2-fluorochlorobenzene exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The halogen atoms in the compound can influence its binding affinity and selectivity towards these targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological effects.
相似化合物的比较
3,5-Dibromo-2-fluorochlorobenzene is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
3,5-Dibromobenzene: Lacks the fluorine and chlorine atoms.
2,4,6-Tribromofluorobenzene: Contains three bromine atoms and one fluorine atom.
2,4,6-Trichlorobenzene: Contains three chlorine atoms.
These compounds differ in their reactivity and applications due to the varying positions and types of halogen atoms. 3,5-Dibromo-2-fluorochlorobenzene's unique structure allows for specific interactions and reactions that are not possible with other halogenated benzene derivatives.
属性
IUPAC Name |
1,5-dibromo-3-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEVBNYRFFHCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661539 | |
| Record name | 1,5-Dibromo-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-27-2 | |
| Record name | 1,5-Dibromo-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500215.png)
![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1500218.png)

![2-Chloro-N,N-dimethyl-2-[2-(4-nitrophenyl)hydrazono]acetamide](/img/structure/B1500220.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)



![2-Chloro-2-[2-(3,5-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500232.png)


